molecular formula C14H8BrClN2O B2884127 6-Bromo-4-(2-chlorophenyl)quinazolin-2-ol CAS No. 64820-53-7

6-Bromo-4-(2-chlorophenyl)quinazolin-2-ol

Cat. No.: B2884127
CAS No.: 64820-53-7
M. Wt: 335.59
InChI Key: GJVHRACDDIDTBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-4-(2-chlorophenyl)quinazolin-2-ol is a chemical compound with the molecular formula C14H8BrClN2. It has a molecular weight of 319.58 . This compound belongs to the class of organic compounds known as quinazolines, which are polycyclic aromatic compounds containing a benzene ring fused to a quinazoline .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a quinazoline core, which is a bicyclic system consisting of two fused six-membered rings, a benzene ring and a pyrimidine ring .

Advantages and Limitations for Lab Experiments

One advantage of using 6-Bromo-4-(2-chlorophenyl)quinazolin-2-ol in lab experiments is its potency and specificity. It has been shown to have a high degree of selectivity for its target kinases, which reduces the risk of off-target effects. However, one limitation is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on 6-Bromo-4-(2-chlorophenyl)quinazolin-2-ol. One direction is to investigate its potential use in combination with other anti-cancer drugs, such as chemotherapy or immunotherapy, to enhance their efficacy. Another direction is to explore its potential use in the treatment of other diseases, such as Alzheimer's disease, Parkinson's disease, or depression, due to its inhibition of MAO. Finally, further research is needed to optimize the synthesis method and improve the solubility and pharmacokinetic properties of this compound for potential clinical applications.

Synthesis Methods

The synthesis of 6-Bromo-4-(2-chlorophenyl)quinazolin-2-ol involves a multi-step process. The first step involves the reaction of 2-chlorobenzoic acid with 2-aminobenzoic acid in the presence of a dehydrating agent to form 2-(2-chlorophenyl)quinazolin-4(3H)-one. The second step involves the bromination of the quinazolinone ring using bromine and a catalyst. Finally, the brominated quinazolinone is reacted with sodium hydroxide to form this compound.

Scientific Research Applications

6-Bromo-4-(2-chlorophenyl)quinazolin-2-ol has been extensively studied for its potential anti-cancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has been found to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, it has been shown to inhibit angiogenesis, the formation of new blood vessels that supply nutrients to tumors, thereby preventing tumor growth and metastasis.

Properties

IUPAC Name

6-bromo-4-(2-chlorophenyl)-1H-quinazolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrClN2O/c15-8-5-6-12-10(7-8)13(18-14(19)17-12)9-3-1-2-4-11(9)16/h1-7H,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJVHRACDDIDTBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=O)NC3=C2C=C(C=C3)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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